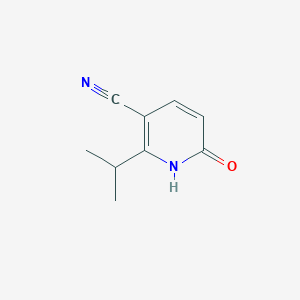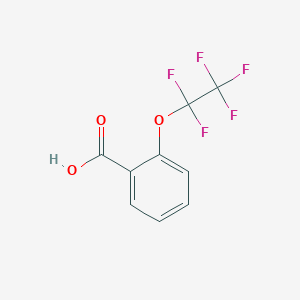
2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H10Cl2N2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 6 positions, and a cyclopropyl group is attached to the nitrogen atom of the benzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form 2,6-dichloronitrobenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 2,6-dichloroaniline.
Cyclopropylation: The aniline derivative undergoes cyclopropylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by cyclopropylation using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Halogen atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of cyclopropyl-substituted anilines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopropyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-1,4-phenylenediamine: Similar structure but lacks the cyclopropyl group.
2,6-Dichloro-N,N-dimethylbenzene-1,4-diamine: Contains dimethyl groups instead of a cyclopropyl group.
Uniqueness
2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,6-dichloro-1-N-cyclopropylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-5(12)4-8(11)9(7)13-6-1-2-6/h3-4,6,13H,1-2,12H2 |
InChI Key |
VVWMDZZAXNZZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


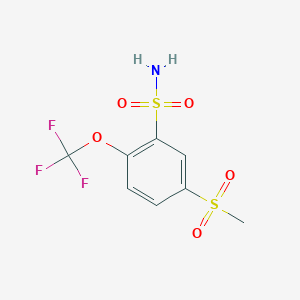


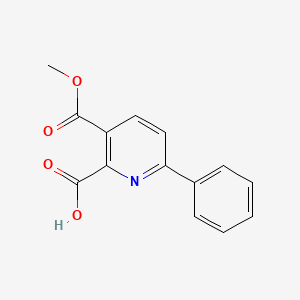
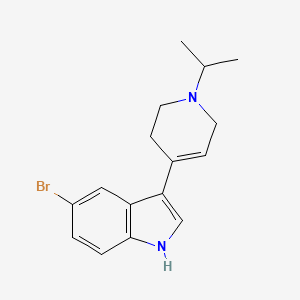
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)
![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
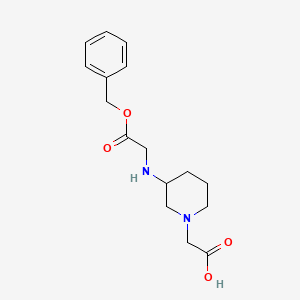
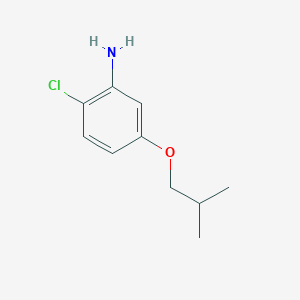
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
![5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998773.png)
